1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(pentafluorophenoxy)ethanone
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Overview
Description
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a pentafluorophenoxy group
Preparation Methods
The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ETHAN-1-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Piperidine Ring Introduction: The benzoxazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.
Attachment of the Pentafluorophenoxy Group:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentafluorophenoxy group, where nucleophiles can replace one or more fluorine atoms.
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its unique structural features may be useful in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways
Mechanism of Action
The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups .
Comparison with Similar Compounds
Similar compounds to 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ETHAN-1-ONE include other benzoxazole derivatives, piperidine-containing compounds, and fluorinated aromatic compounds. These similar compounds may share some properties but differ in their specific applications and reactivity. For example:
Benzoxazole Derivatives: Often used in pharmaceuticals and materials science for their stability and biological activity.
Piperidine-Containing Compounds: Common in medicinal chemistry for their ability to interact with biological targets.
Fluorinated Aromatic Compounds: Known for their unique electronic properties and stability, useful in various industrial applications
Properties
Molecular Formula |
C20H15F5N2O3 |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(2,3,4,5,6-pentafluorophenoxy)ethanone |
InChI |
InChI=1S/C20H15F5N2O3/c21-14-15(22)17(24)19(18(25)16(14)23)29-9-13(28)27-7-5-10(6-8-27)20-26-11-3-1-2-4-12(11)30-20/h1-4,10H,5-9H2 |
InChI Key |
VEMYBTSFKKRLGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)COC4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
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